molecular formula C40H50N6O8 B12389966 Anticancer agent 136

Anticancer agent 136

Cat. No.: B12389966
M. Wt: 742.9 g/mol
InChI Key: HPHGBUWCYWPRLF-SQIJLRSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 136 is a synthetic compound known for its potent anticancer properties. It is a C17-triazole analogue of Geldanamycin, a well-known anticancer agent. This compound has shown significant efficacy in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of copper sulfate and sodium ascorbate in a suitable solvent such as dimethyl sulfoxide .

Industrial Production Methods

The industrial production of Anticancer agent 136 follows the same synthetic route as described above but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 136 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their anticancer activity to identify more potent analogues.

Scientific Research Applications

Anticancer agent 136 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.

    Biology: The compound is used in cell biology studies to understand the mechanisms of apoptosis and other forms of programmed cell death.

    Medicine: this compound is being investigated in preclinical and clinical studies for its potential use in cancer therapy.

    Industry: The compound is used in the development of new anticancer drugs and formulations.

Mechanism of Action

Anticancer agent 136 exerts its effects by inducing apoptosis in cancer cells. The compound binds to Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the triazole ring at the C17 position, which enhances its binding affinity to Hsp90 and improves its anticancer efficacy compared to other analogues. This structural modification also provides opportunities for further chemical modifications to enhance its therapeutic potential .

Properties

Molecular Formula

C40H50N6O8

Molecular Weight

742.9 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1

InChI Key

HPHGBUWCYWPRLF-SQIJLRSRSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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